[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol
Description
Properties
IUPAC Name |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6,15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCHONHLDDABSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl alcohol and 1,1,1-trifluoro-2-methylpropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the production capabilities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used. Sodium borohydride (NaBH4) is a common reducing agent for such reactions.
Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alcohol derivatives
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Biological Studies: It is used in studies to understand the interactions of trifluoromethyl-containing compounds with biological systems.
Industry:
Material Science: The compound is explored for its use in the development of new materials with unique properties, such as increased stability and reactivity.
Agrochemicals: It is used in the synthesis of agrochemical products, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol, the following structurally related compounds are analyzed:
Functional Group Variations
Fluorination and Substituent Effects
- Fluorine Content: The target compound contains three fluorine atoms in a branched tert-butyl group, enhancing electronegativity and lipophilicity. Comparatively, (2-(1,1-Difluoroethyl)phenyl)methanol () has two fluorines in a linear ethyl group, resulting in lower steric hindrance and altered solubility .
- Substituent Position :
Physicochemical Properties
| Property | [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol | 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline | (2-(1,1-Difluoroethyl)phenyl)methanol |
|---|---|---|---|
| Lipophilicity (logP) | High (trifluoro-tert-butyl group) | Moderate (amine group) | Moderate (fewer fluorines) |
| Hydrogen Bonding | Strong (-OH donor/acceptor) | Moderate (-NH₂ donor) | Strong (-OH donor/acceptor) |
| Molecular Shape | Bulky (branched CF₃ group) | Less bulky | Compact (ortho-substitution) |
Biological Activity
[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol (CAS No. 1482206-52-9) is an organic compound characterized by a trifluoromethyl group attached to a phenolic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
- Molecular Formula : C11H13F3O
- Molecular Weight : 218.21 g/mol
- Structural Characteristics : The presence of a trifluoromethyl group enhances lipophilicity, which may influence its biological interactions and mechanisms of action.
The biological activity of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating cellular membrane penetration. Inside cells, it can modulate enzyme activities and receptor functions. The specific pathways and targets are still under investigation but may include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors or other signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzamide Derivative | MCF-7 | 5.85 | |
| Cyano-Hydroxy Compound | A549 | 3.42 | |
| N-(4-(3-Methoxyphenyl)carbamoyl)phenyl Nicotinamide | Various | <10 |
These studies suggest that derivatives with similar structural features may exhibit significant growth inhibition against various cancer cell lines.
Cholinesterase Inhibition
The compound's structural analogs have also been evaluated for their inhibitory effects on cholinesterase enzymes, which are crucial in neuropharmacology:
| Compound | Enzyme Target | IC50 (nM) | Reference |
|---|---|---|---|
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | AChE | 13.62 - 33.00 |
This activity indicates potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of phenolic compounds related to [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol. These compounds exhibited varying degrees of cytotoxicity against human cancer cell lines (MCF-7 and A549), demonstrating their potential as anticancer agents.
Study Overview
The study synthesized several analogs and assessed their cytotoxic effects using MTT assays. The results indicated that modifications to the trifluoromethyl group significantly impacted biological activity.
Q & A
Q. What are the most reliable synthetic routes for [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including halogenation, coupling, and reduction. For example:
- Step 1 : Bromination of the para-substituted benzene ring using (N-bromosuccinimide) under UV light to introduce the bromomethyl group.
- Step 2 : Suzuki-Miyaura coupling with trifluoromethyl-substituted reagents to attach the branched alkyl group (e.g., using Pd(PPh) as a catalyst) .
- Step 3 : Reduction of intermediate carbonyl groups to hydroxymethyl via NaBH or LiAlH .
Q. Key considerations :
- Solvent polarity (e.g., THF vs. DMF) affects coupling efficiency.
- Temperature control during reduction prevents over-reduction or side reactions.
- Yields range from 60–85% depending on purification methods (column chromatography vs. recrystallization) .
Q. How can the purity and structural integrity of this compound be validated?
Q. What preliminary biological assays are suitable for screening this compound?
- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus with MIC (Minimum Inhibitory Concentration) determination.
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Kinase or protease inhibition profiling using fluorescence-based assays (e.g., trypsin inhibition at pH 7.4) .
Note : Solubility in DMSO/PBS must be optimized to avoid false negatives .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
The -CF group introduces strong electron-withdrawing effects, which:
- Reduce electron density on the benzene ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.
- Increase steric hindrance , requiring bulky ligands (e.g., XPhos) to stabilize transition states. Computational studies (DFT) show a 15% higher activation energy compared to non-fluorinated analogs .
Q. Experimental validation :
Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?
Q. How do conflicting bioactivity results arise in structure-activity relationship (SAR) studies, and how can they be resolved?
Common contradictions :
- Solubility issues : Poor aqueous solubility masks true activity. Use surfactants (e.g., Tween-80) or PEG formulations .
- Metabolic instability : Phase I metabolism (e.g., CYP450 oxidation) degrades the compound. Stabilize via deuterium substitution at benzylic positions .
- Off-target effects : Screen against broader target panels (e.g., Eurofins CEREP panel) to identify non-specific binding .
Q. Resolution strategies :
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Glide (Schrödinger) with homology models of target proteins (e.g., COX-2 or EGFR).
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .
- QSAR models : Use Gaussian-derived descriptors (HOMO/LUMO, polar surface area) to correlate electronic properties with IC values .
Case study : Docking of [4-(oxadiazolyl)phenyl]methanol analogs into COX-2 shows a 20% stronger binding affinity than ibuprofen due to π-π stacking with Tyr-385 .
Q. How do solvent and temperature affect the compound’s stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
